molecular formula C17H21BrN2O B1245345 Pibocin B

Pibocin B

Cat. No.: B1245345
M. Wt: 349.3 g/mol
InChI Key: ZCNGIHGSYMIIIR-IXPVHAAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pibocin B is a brominated ergoline alkaloid first isolated from the Far-Eastern ascidian Eudistoma sp., a genus of marine sea squirts known for producing biologically active compounds . This metabolite holds the distinction of being the first marine alkaloid identified with a unique N-O-methylindole functional group, making it a compound of significant interest in natural product chemistry and drug discovery research . The primary research value of this compound lies in the field of oncology. Studies have demonstrated that it exhibits moderate cytotoxic activity against mouse Ehrlich carcinoma cells, positioning it as a potential lead compound for investigating new anti-cancer mechanisms . Marine ascidians, the source organisms of this compound, have proven to be a prolific source of bioactive metabolites, with a substantial majority (64%) of these compounds being investigated for their anti-cancer properties, underscoring the potential of this research avenue . The structural class of indole alkaloids, to which this compound belongs, has shown a wide spectrum of promising pharmacological activities in preclinical research, including cytotoxicity, antiviral, and anti-inflammatory effects . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, the treatment of patients, or for any form of personal use. RUO products are essential tools for scientific investigations, such as fundamental pharmaceutical research and the development of new assays, but they are not subject to the same regulatory evaluations as diagnostic medical devices . Researchers are responsible for ensuring compliance with all applicable regulations in their jurisdiction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

(6aR,9R,10aR)-5-bromo-4-methoxy-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C17H21BrN2O/c1-10-7-12-11-5-4-6-14-16(11)13(17(18)20(14)21-3)8-15(12)19(2)9-10/h4-6,10,12,15H,7-9H2,1-3H3/t10-,12-,15-/m1/s1

InChI Key

ZCNGIHGSYMIIIR-IXPVHAAZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC3=C(N(C4=CC=CC2=C34)OC)Br)N(C1)C

Canonical SMILES

CC1CC2C(CC3=C(N(C4=CC=CC2=C34)OC)Br)N(C1)C

Synonyms

pibocin B

Origin of Product

United States

Isolation and Source Organism Elucidation

Discovery from Marine Ascidian Eudistoma Species

Pibocin B was first isolated from a species of colonial ascidian of the genus Eudistoma. nih.govacs.org These marine invertebrates, commonly known as sea squirts, are a rich source of biologically active secondary metabolites. acs.orgwikipedia.org The specific Eudistoma species that produces this compound was collected from the Far-Eastern seas, specifically the Sea of Japan. nih.govacs.org The genus Eudistoma is widely distributed in tropical and temperate waters and is the most species-rich genus within the Polycitoridae family. wikipedia.org The discovery of this compound, along with its precursor Pibocin A, marked the first identification of ergoline (B1233604) alkaloids from a marine source. acs.orgsci-hub.se

Methodological Approaches for Natural Product Isolation from Marine Organisms

The isolation of pure chemical compounds from marine organisms like Eudistoma is a complex process involving sophisticated extraction and separation techniques.

Advanced Extraction Techniques for Secondary Metabolites

The initial step in isolating marine natural products involves extracting the desired compounds from the organism's tissues. Traditional methods like maceration and Soxhlet extraction are often time-consuming and require large volumes of organic solvents. nih.govmdpi.com To overcome these limitations, advanced and more environmentally friendly "green" extraction techniques have been developed. nih.govjocpr.com

Some of these modern methods include:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. jocpr.com SFE is advantageous because it avoids the use of toxic organic solvents and allows for easy removal of the solvent, resulting in a pure extract. jocpr.com

Pressurized Solvent Extraction (PSE): PSE utilizes solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. nih.gov

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and sample, accelerating the extraction of target compounds. nih.gov

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt the cell walls of the organism, enhancing the release of secondary metabolites into the solvent. nih.govjocpr.com

Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the cellular structures of the marine organism, facilitating the release of bioactive compounds. jocpr.com

For the isolation of this compound, the collected Eudistoma sp. was initially extracted with ethanol (B145695) immediately after collection. acs.org

Chromatographic Separation Methodologies for Complex Alkaloid Mixtures

Following extraction, the resulting crude extract is a complex mixture of various compounds that must be separated to isolate the target molecule. researchgate.netnih.gov Chromatography is the primary set of techniques used for this purpose. The separation of alkaloids, a class of compounds that includes this compound, often involves a series of chromatographic steps. researchgate.net

Commonly employed chromatographic techniques include:

Column Chromatography (CC): This is a fundamental technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are separated based on their differential adsorption and elution with a liquid (mobile phase). researchgate.netacs.org

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis and fractionation of extracts. researchgate.netiiarjournals.org It involves spotting the extract on a thin layer of adsorbent material and developing it in a solvent chamber.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to force the solvent through columns containing very fine particles, allowing for the separation of complex mixtures into individual components. iiarjournals.orgnih.gov Preparative HPLC is used to purify larger quantities of a specific compound. researchgate.net

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is particularly useful for the separation of alkaloids due to their ability to form salts and partition between aqueous and organic phases. researchgate.net

The purification of this compound from the initial ethanol extract involved a series of these chromatographic separations to yield the pure compound. acs.org

Structural Features and Uniqueness as an N-O-Methylindole Ergoline Alkaloid

This compound is distinguished by its classification as an ergoline alkaloid, a group of compounds more commonly found in terrestrial fungi. acs.orgsci-hub.se Its structure was determined to be (8β)-2-bromo-N-O-methyl-6,8-dimethylergoline based on extensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, and chemical correlations. nih.govacs.org

The most remarkable and unique feature of this compound is the presence of an N-O-methylindole group. nih.govacs.orgiiarjournals.org This N-OCH3 fragment is a rare structural motif in natural products, having been previously identified in only a few metabolites from terrestrial plants and a fungus, Penicillium oxalicum. acs.org Its discovery in this compound represented the first time this functionality had been found in a marine alkaloid or any ergoline alkaloid from a terrestrial source. acs.orgcore.ac.uk

The structure of this compound was further confirmed through chemical correlation with Pibocin A and the known fungal metabolite festuclavine. acs.org Hydrogenation of both Pibocin A and this compound yielded the same compound, festuclavine, confirming their shared ergoline skeleton and stereochemistry. acs.org

Table 1: Key Structural and Isolation Data for this compound

Feature Description Reference
Compound Name This compound nih.govacs.org
Source Organism Eudistoma sp. (ascidian) nih.govacs.org
Collection Location Sea of Japan acs.org
Chemical Class Ergoline Alkaloid acs.org
Molecular Formula C17H21BrN2O acs.orgiiarjournals.org
Systematic Name (8β)-2-bromo-N-O-methyl-6,8-dimethylergoline nih.govacs.org
Unique Structural Feature N-O-methylindole group nih.govacs.orgiiarjournals.org

| Spectroscopic Analysis | NMR, FAB-MS, MALDI-TOF MS | nih.govacs.org |

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches to Pibocin B and Related Ergoline (B1233604) Alkaloids

The total synthesis of this compound and its structural relatives, such as festuclavine, is a testament to the advancements in modern synthetic chemistry. These syntheses often share common intermediates and strategies, reflecting the biosynthetic connections between these complex molecules. Key methodologies have focused on the efficient construction of the tetracyclic ergoline core.

Palladium-Catalyzed Cyclization and Annulation Cascades in Indole (B1671886) Synthesis

Palladium catalysis has emerged as a powerful tool in the synthesis of complex indole alkaloids like this compound. escholarship.orgresearchgate.net A notable strategy involves an unprecedented palladium-catalyzed intramolecular Larock indole annulation/Tsuji-Trost allylation cascade. researchgate.netacs.org This method allows for the assembly of the tetracyclic core in a single step, demonstrating high efficiency and step economy. The Larock annulation, a key reaction in indole synthesis, has been adapted for intramolecular processes to rapidly build the fused ring systems characteristic of ergoline alkaloids. nih.gov These palladium-catalyzed cascade reactions often proceed with high chemo-, enantio-, and diastereoselectivity, which is crucial for constructing the multiple stereocenters present in this compound. researchgate.net The versatility of palladium catalysis is further highlighted by its application in migratory cyclization reactions, which can create complex benzoheterocycles through unexpected reaction cascades. nih.gov Such innovative applications of palladium catalysis continue to push the boundaries of what is possible in the total synthesis of natural products. rsc.org

Free-Radical Cascade Cyclization Methodologies for Polycyclic Frameworks

In addition to metal-catalyzed methods, free-radical cascade cyclizations have proven to be a viable strategy for constructing the polycyclic framework of ergoline alkaloids, including the skeleton of this compound. airitilibrary.comncl.edu.tw This approach often involves the generation of a radical species that triggers a series of intramolecular cyclizations to form multiple rings in a single step. For instance, a 6-endo-trig free-radical cyclization has been explored as a key step in the synthesis of the tetracyclic core of (±)-festuclavine and (±)-pibocin B. airitilibrary.comncl.edu.tw These radical cascades can be initiated by various methods, including the use of light in visible-light-promoted reactions, offering a metal-free alternative for the synthesis of complex heterocyclic systems. rsc.org The success of these methodologies relies on the careful design of the precursor to favor the desired cyclization pathway over competing side reactions.

Stereochemical Control in this compound Synthesis

Achieving the correct stereochemistry is a critical challenge in the total synthesis of this compound, which contains multiple stereocenters. numberanalytics.com The spatial arrangement of atoms profoundly influences the biological activity of the molecule. rijournals.com Synthetic strategies must therefore incorporate methods for controlling the formation of these stereocenters. chemrxiv.org This can be achieved through various techniques, including substrate-controlled reactions, where the existing stereochemistry in the molecule directs the outcome of subsequent transformations. youtube.com Chiral catalysts and auxiliaries are also commonly employed to induce stereoselectivity. rijournals.comyoutube.com For instance, in the synthesis of related ergoline alkaloids, a chiral Zn(II)-(bis)oxazoline catalyst was used to control the formation of three contiguous chiral centers in a single step with high enantioselectivity. researchgate.net The ability to master stereoselectivity is paramount for the successful and efficient synthesis of complex natural products like this compound. numberanalytics.com

Development of Novel Synthetic Methodologies Applicable to the Ergoline Framework

The pursuit of this compound and other ergot alkaloids has spurred the development of new synthetic methods with broad applicability. uniurb.it For example, rhodium-catalyzed C-H functionalization at the C4 position of unprotected indoles has been developed, providing a direct method for introducing substituents at this position. researchgate.net Additionally, a rhodium(I)-catalyzed diastereoselective Hayashi-Miyaura reaction has been utilized to access the functionalized chiral tricyclic core of the ergoline skeleton. uniurb.it The development of such modular and asymmetric syntheses is crucial for overcoming the limitations in structural diversity often encountered with traditional methods. uniurb.it These novel methodologies not only facilitate the synthesis of this compound and its analogs but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules. rsc.orgrsc.org

Biosynthesis Pathway Investigation

Proposed Biosynthetic Origins of Marine Indole (B1671886) Alkaloids

Marine indole alkaloids are a large and structurally diverse class of secondary metabolites, many of which are considered attractive starting points for pharmaceutical development. nih.gov The indole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov The biosynthetic origin of most simple indole alkaloids is traced back to the amino acid L-tryptophan or its immediate precursor, indole. researchgate.net

These alkaloids can be classified into several groups, including simple indoles, prenylated indoles, and bis- or tris-indoles, which are formed from two or three indole building blocks. researchgate.net Prenylated indoles, a group that includes the broader class of ergoline (B1233604) alkaloids to which Pibocin B belongs, are typically derived from a combination of tryptophan and isoprene (B109036) units. researchgate.netthieme-connect.com The initial and committing step in the biosynthesis of many isoprenoid indole alkaloids is the prenylation of the indole ring of tryptophan. rsc.org Marine organisms, including sponges, fungi, and bacteria, are prolific sources of these compounds, which exhibit a wide array of biological activities. mdpi.com

Enzymatic Pathways Implicated in Ergoline Alkaloid Biosynthesis

The biosynthesis of the tetracyclic ergoline ring system, the core structure of this compound, has been extensively studied in terrestrial fungi, providing a detailed enzymatic blueprint. rsc.orgnih.gov This pathway begins with the prenylation of L-tryptophan at the C4 position with dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov This crucial first step is catalyzed by the enzyme Dimethylallyl-tryptophan synthase (DmaW). rsc.orgnih.gov

Following this initial step, a series of enzymatic reactions involving methylation, oxidation, and cyclization constructs the complete ergoline scaffold. rsc.org A key intermediate, chanoclavine-I-aldehyde, represents a major branch point in the pathway. rsc.orgmdpi.com At this juncture, the enzyme EasA, an oxidoreductase, catalyzes the cyclization of the D-ring, leading to either agroclavine (B1664434) or festuclavine, depending on the specific fungal lineage. rsc.orgmdpi.com Subsequent modifications are carried out by other enzymes, such as cytochrome P450 monooxygenases like CloA, which is involved in the oxidation of clavine intermediates to produce compounds like lysergic acid. frontiersin.org

EnzymeFunction in Ergoline Biosynthesis
DmaW (Dimethylallyl-tryptophan synthase) Catalyzes the first committed step: the C4-prenylation of L-tryptophan with DMAPP. nih.gov
EasF (N-methyltransferase) Catalyzes the N-methylation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.org
EasE (FAD-dependent oxidoreductase) Involved in the conversion of N-methyl-DMAT to chanoclavine-I. nih.gov
EasC (Catalase) Works in conjunction with EasE in the formation of chanoclavine-I. nih.gov
EasD (Chanoclavine-I-aldehyde dehydrogenase) Oxidizes chanoclavine-I to form chanoclavine-I-aldehyde. rsc.org
EasA (Old Yellow Enzyme family oxidoreductase) Catalyzes the critical cyclization of chanoclavine-I-aldehyde to form the ergoline D-ring, yielding either agroclavine or festuclavine. rsc.orgmdpi.com
EasG (NADPH-dependent reductase) Reduces the iminium intermediate produced by EasA to form the final clavine product (agroclavine or festuclavine). rsc.org
CloA (Cytochrome P450 monooxygenase) Catalyzes the two-step oxidation of agroclavine to elymoclavine (B1202758) and subsequently to paspalic acid, a precursor to lysergic acid. rsc.orgfrontiersin.org

Role of Symbiotic Microorganisms in this compound Biosynthesis

A significant body of evidence suggests that many secondary metabolites isolated from marine invertebrates, such as sponges and ascidians, are actually produced by symbiotic microorganisms. researchgate.netresearchgate.netnih.gov It is estimated that approximately 8% of natural products from ascidians are known to be synthesized by their microbial symbionts. researchgate.net These associations are vital for the host's survival, with the microbes producing compounds for defense. nih.gov

The true producers are often suspected to be microbes when structurally similar or identical compounds are found in taxonomically distant host organisms or when the structures resemble known bacterial or fungal metabolites. researchgate.net For instance, didemnin (B1252692) B, another compound first isolated from an ascidian, was later found to be produced by the bacterium Tistrella mobilis. nih.gov

Given that the complex biosynthetic pathway for ergoline alkaloids is well-established in fungi, it is widely hypothesized that this compound is not produced by the ascidian Eudistoma sp. itself, but by an associated symbiotic fungus. rsc.orgsci-hub.se This parallels the discovery that ergoline alkaloids found in some terrestrial plants are produced by epibiotic fungi of the genus Periglandula. rsc.org The production of these alkaloids may be induced by interactions between the host and its microbial community or as a defense mechanism. goacademica.com

Genetic and Biochemical Elucidation of Biosynthetic Enzymes and Intermediates

The genetic basis for ergoline alkaloid production has been elucidated through the identification of biosynthetic gene clusters (BGCs) in various fungi. nih.govmdpi.com These clusters contain the genes encoding the necessary enzymes, such as dmaW, and those for the subsequent steps, often designated as eas (ergot alkaloid synthesis) genes. nih.govnih.gov

The function of these genes and the roles of their corresponding enzymes have been confirmed through genetic and biochemical techniques. frontiersin.org Gene knockout studies, where a specific gene is deleted from the cluster, have been used to identify the function of enzymes by observing the accumulation of specific pathway intermediates. nih.gov For example, deleting the easE gene in Claviceps purpurea led to the accumulation of N-methyl-DMAT, confirming EasE's role in the subsequent step. nih.gov

Furthermore, the heterologous expression of biosynthetic genes in a host organism like Saccharomyces cerevisiae (baker's yeast) has allowed for the detailed characterization of individual enzymes. nih.govfrontiersin.org This approach has been successfully used to demonstrate the function of DmaW and the cytochrome P450 enzyme CloA, confirming their catalytic roles in the ergoline pathway. nih.govfrontiersin.org These methods provide a powerful toolkit for understanding the biosynthesis of complex natural products like this compound, even when the native producing organism cannot be cultured. rsc.org

Key Biosynthetic IntermediateDescription
L-Tryptophan The primary amino acid precursor for the indole core of the molecule. nih.gov
Dimethylallyl pyrophosphate (DMAPP) The isoprenoid unit donor for the initial prenylation step. nih.gov
4-(γ,γ-dimethylallyl)tryptophan (DMAT) The product of the first committed step, formed by the action of DmaW. rsc.org
Chanoclavine-I A tricyclic intermediate formed after N-methylation and the first cyclization event. rsc.org
Chanoclavine-I-aldehyde The last common precursor to all major classes of ergot alkaloids and a key branch point in the pathway. rsc.org
Agroclavine A tetracyclic clavine alkaloid formed from chanoclavine-I-aldehyde; a precursor to lysergic acid derivatives. rsc.orgmdpi.com
Festuclavine An alternative tetracyclic clavine alkaloid formed from chanoclavine-I-aldehyde, typically found in different fungal lineages than agroclavine. rsc.orgmdpi.com

Molecular and Cellular Mechanisms of Biological Activities in Vitro & Preclinical Focus

Evaluation of Cytotoxic Effects in Cellular Models

The cytotoxic potential of Pibocin B has been assessed using cell-based assays to understand its effect on cell viability and proliferation.

Initial studies on this compound, isolated from the Far-Eastern ascidian Eudistoma sp., demonstrated moderate cytotoxic activity against mouse Ehrlich carcinoma cells. nih.govsemanticscholar.orgresearchgate.netiiarjournals.org The effective dose for 50% of the population (ED₅₀) was determined to be 25 μg/mL. nih.govsemanticscholar.org The establishment of an ED₅₀ value inherently indicates a concentration-dependent biological response, where the magnitude of the cytotoxic effect correlates with the concentration of the compound. iiarjournals.orgbmrat.org While detailed dose-response curves from these initial studies are not extensively published, the ED₅₀ value serves as a key quantitative measure of its potency in this specific cell line. nih.gov A computational docking study also referenced this cytotoxic activity against mouse Ehrlich carcinoma cells as a basis for further investigation into its molecular targets. researchgate.net

Interactive Table: Cytotoxic Activity of this compound Below is a summary of the reported cytotoxic activity for this compound. Users can sort the data by clicking on the table headers.

CompoundCell LineActivity MetricValueReference
This compoundMouse Ehrlich carcinomaED₅₀25 µg/mL nih.govsemanticscholar.orgresearchgate.netiiarjournals.org

ED₅₀ (Median Effective Dose): The dose that produces a quantal effect (the dependent variable) in 50% of the population that takes it.

Beyond general cytotoxicity, specific studies detailing the modulation of cellular phenotypes by this compound, such as changes in cell morphology, adhesion, or the induction of specific cell death pathways like apoptosis, are not extensively detailed in the currently available scientific literature. iiarjournals.org

Assessment of Antimicrobial Properties

This compound has demonstrated the ability to inhibit the growth of various microorganisms, suggesting a potential role as an antimicrobial agent.

Research has shown that this compound possesses antimicrobial properties against both bacteria and fungi. semanticscholar.org Standard in vitro methods, such as broth dilution or agar (B569324) diffusion assays, are typically employed to determine a compound's ability to inhibit microbial growth. nih.govmdpi.commdpi.com In these assays, this compound was found to be active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the pathogenic yeast Candida albicans. semanticscholar.org

The spectrum of antimicrobial activity defines the range of microorganisms a compound can affect. libretexts.org Based on in vitro testing, this compound exhibits a relatively broad spectrum of activity, encompassing both Gram-positive bacteria and fungi. semanticscholar.org Its demonstrated efficacy against Bacillus subtilis, Staphylococcus aureus, and Candida albicans highlights its activity across different microbial kingdoms. semanticscholar.org

Interactive Table: Antimicrobial Spectrum of this compound This table summarizes the microorganisms against which this compound has shown inhibitory activity.

CompoundTarget MicroorganismMicrobial TypeActivity NotedReference
This compoundBacillus subtilisGram-positive bacteriumAntimicrobial activity semanticscholar.org
This compoundStaphylococcus aureusGram-positive bacteriumAntimicrobial activity semanticscholar.org
This compoundCandida albicansFungus (Yeast)Antimicrobial activity semanticscholar.org

Identification of Molecular Targets and Pathways

Preliminary research has begun to uncover the potential molecular targets and pathways through which this compound exerts its biological effects. These investigations point towards interactions with specific cellular receptors and signaling components.

One area of investigation has identified that low-molecular-weight alkaloids, including this compound, interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). tcdb.org These receptors are ligand-gated ion channels that play critical roles in various neurological processes. science.gov

Furthermore, a computational study explored the potential of various alkaloids to act as inhibitors for components of the Wnt signaling pathway. researchgate.net In this in silico analysis, this compound was identified as a potential inhibitor of the plant homeodomain (PHD) of Pygopus2 (Pygo2), a protein essential for β-catenin-mediated transcription. researchgate.net The Wnt pathway is crucial in both normal development and disease, including cancer. researchgate.net The study reported a binding affinity of -6.1 kcal/mol for this compound to the target domain. researchgate.net A separate review also included "pibocin" in a figure related to compounds that mediate the NF-kB signaling pathway, although specific details on the mechanism were not provided. core.ac.uk

Receptor Binding Studies

The primary mechanism of action for this compound, as an oxazolidinone antibiotic, is the inhibition of bacterial protein synthesis. taylorandfrancis.comscirp.org This is achieved through specific binding to the bacterial ribosome. Binding studies have consistently shown that these compounds interact with the 50S ribosomal subunit, and not the 30S subunit. nih.govmdpi.com

The binding site is located at the peptidyl transferase center (PTC) on the 50S subunit, specifically within a cleft formed by nucleotides of the 23S rRNA. mdpi.compnas.orgnih.gov High-resolution crystal structures of linezolid (B1675486) bound to the Deinococcus radiodurans 50S ribosomal subunit show that it binds in the A-site pocket of the PTC. pnas.org This binding position overlaps with the binding site for the aminoacyl moiety of transfer RNA (tRNA) and other antibiotics like chloramphenicol. pnas.orgresearchgate.net

The interaction of the oxazolidinone molecule with the ribosome stabilizes a non-productive conformation of the universally conserved 23S rRNA nucleotide U2585, which interferes with the correct positioning of the initiator tRNA (N-formylmethionyl-tRNA) in the A-site. mdpi.compnas.org This prevents the formation of the initiation complex, a crucial early step in protein synthesis, thereby halting the entire translation process. nih.govmdpi.com The unique binding site and mechanism explain the lack of cross-resistance with other classes of protein synthesis inhibitors. tandfonline.com

Some oxazolidinones have also been studied for their binding to other receptors, such as monoamine oxidase (MAO). Docking experiments suggest that the oxazolidinone ring can bind within the aromatic cage close to the flavin cofactor in the MAO active site. nih.gov Additionally, certain marine alkaloids with structural similarities have been noted for their interaction with nicotinic acetylcholine receptors (nAChRs). nih.gov

Table 1: Receptor Binding Profile of Oxazolidinones

Receptor/TargetBinding Site/RegionKey Interacting Residues/ComponentsConsequence of BindingReference
Bacterial 50S Ribosomal SubunitPeptidyl Transferase Center (A-site pocket)23S rRNA (e.g., U2585, C2452, A2451)Inhibition of protein synthesis initiation nih.govmdpi.compnas.org
Monoamine Oxidase (MAO)Active site aromatic cageFlavin cofactor (N-5)Enzyme inhibition nih.gov
Nicotinic Acetylcholine Receptors (nAChRs)Not fully specified for this compoundNot specifiedAgonist or antagonist activity (potential) nih.gov

Enzyme Inhibition or Activation Profiling

The primary "enzymatic" process inhibited by this compound is the peptidyl transferase activity of the ribosome, which is responsible for forming peptide bonds. mdpi.com By binding to the PTC, oxazolidinones prevent the correct positioning of tRNA, thereby inhibiting this crucial function. pnas.org

Beyond the ribosome, a significant off-target activity for some oxazolidinones is the inhibition of monoamine oxidases (MAOs). tandfonline.com MAOs are flavoenzymes that metabolize various amine neurotransmitters. tandfonline.com Certain oxazolidinones act as weak, non-selective, reversible inhibitors of both MAO-A and MAO-B. taylorandfrancis.comacs.org This inhibition is thought to occur through the formation of an adduct with a cysteine residue in the enzyme's active site. tandfonline.com The potency of this inhibition varies significantly between different oxazolidinone derivatives. researchgate.netoup.com

There is no widespread evidence to suggest that this compound or related oxazolidinones are significant activators of enzyme systems. Their primary role in a biological context is inhibitory.

Table 2: Enzyme Inhibition Profile of Oxazolidinones

EnzymeType of InhibitionMechanismReference
Bacterial Ribosome (Peptidyl Transferase)InhibitionSteric hindrance of tRNA binding at the PTC mdpi.compnas.org
Monoamine Oxidase (MAO-A and MAO-B)Weak, reversible inhibitionInteraction with the active site flavin cofactor taylorandfrancis.comtandfonline.comacs.org
Cytochrome P450 (CYP) enzymesPotential for inhibition (compound-dependent)Varies; some compounds show selective inhibition of isoforms like CYP2D6 or CYP3A4 nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Exposure of cells to oxazolidinones like linezolid leads to significant changes in gene and protein expression profiles, both in target bacteria and in host cells.

In bacteria such as Staphylococcus aureus, the primary effect is the shutdown of protein synthesis, which includes the down-regulation of virulence factors and toxins. plos.org For example, linezolid has been shown to reduce the production of Panton-Valentine leukocidin (PVL) and alpha-hemolysin. plos.org

In host cells, particularly immune cells, oxazolidinones can have immunomodulatory effects. Studies using human whole blood or cell lines have shown that linezolid can alter the expression of immune-related genes. nih.govfrontiersin.org For instance, in the presence of bacterial stimuli like lipopolysaccharide (LPS), linezolid has been observed to significantly decrease the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net In a human airway epithelial cell model, linezolid was found to reduce the MRSA-induced overexpression of the MUC5AC gene and its protein product, a key component of mucus. asm.org

Proteomic studies, often coupled with activity-based probes (ABPP), are powerful tools for identifying the protein targets of inhibitors in a cellular context, which can reveal both on-target and off-target effects. nih.gov

Investigation of Cellular Signaling Pathway Perturbations

The primary perturbation caused by this compound is the disruption of the fundamental cellular process of protein synthesis in bacteria. scirp.org This has widespread downstream effects on virtually all bacterial signaling and survival pathways that rely on the continuous production of proteins.

In eukaryotic cells, the effects on signaling pathways appear to be more nuanced and often related to immunomodulation. nih.govfrontiersin.org The observed reduction in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) suggests that oxazolidinones can interfere with key inflammatory signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is a central regulator of the immune response, and its modulation can lead to a dampened inflammatory state. scientificarchives.com

Furthermore, by inhibiting the production of bacterial toxins, oxazolidinones indirectly prevent these toxins from activating damaging signaling cascades in host cells. For example, by reducing PVL production, linezolid may prevent the toxin-mediated activation of pro-inflammatory pathways in neutrophils. plos.org Some natural products are known to perturb multiple signaling pathways that are crucial for cell proliferation and apoptosis, such as the Akt and MAPK pathways, though direct, potent effects of oxazolidinones on these specific pathways in host cells are less clearly defined than their immunomodulatory actions. nih.govwikipedia.org

In Vitro and Non-Human In Vivo Preclinical Models for Mechanistic Elucidation

Application of Cell Line Models for Mechanism of Action Studies

Cell line models are indispensable for dissecting the molecular mechanisms of compounds like this compound.

Bacterial Cultures: Cultures of clinically relevant bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus species, are the primary "cell line" models used to study the antibacterial mechanism of action. tandfonline.com These models are used to determine minimum inhibitory concentrations (MICs), study the inhibition of protein synthesis via radiolabeled amino acid incorporation assays, and generate resistant mutants to identify the drug's target, which for oxazolidinones are mutations in the 23S rRNA or ribosomal proteins L3 and L4. nih.govtandfonline.com

Eukaryotic Cell Lines: Various human cell lines are used to investigate off-target effects and immunomodulatory properties.

NCI-H292 (Human airway epithelial cells): Used to demonstrate that linezolid can inhibit MRSA-induced MUC5AC mucin overexpression. asm.org

HeLa (Cervical cancer cells): this compound has been noted to have moderate cytotoxic activity against mouse Ehrlich carcinoma cells, and related marine compounds have been tested against HeLa cells to study cell cycle arrest and apoptosis. iiarjournals.orgiiarjournals.orgresearchgate.net

Hodgkin Lymphoma (HL) Cell Lines: While not specific to this compound, studies on other inhibitors in HL cell lines (e.g., L428, KM-H2) demonstrate how these models are used to assess antiproliferative activity and effects on pathways like STAT and PI3K/AKT/mTOR. nih.gov

THP-1 (Human monocytic cells): Used to study the effects of antibiotics on immune cell functions like phagocytosis and cytokine production. researchgate.net

Use of Model Organisms for Target Validation (excluding human clinical outcomes)

Target validation is the process of confirming that modulating a specific biological target has a therapeutic effect in a living system. ddtjournal.comdanaher.comwjbphs.com Model organisms are crucial for this step.

Caenorhabditis elegans and Drosophila melanogaster: These invertebrate models are often used in early-stage drug discovery for genetic analysis and to validate the role of specific genes (orthologous to human genes) in disease pathways. mdpi.com

Mouse Models: Mice are the most common mammalian model for in vivo target validation. mdpi.com

Sepsis/Infection Models: Murine models of sepsis induced by MRSA are used to validate the efficacy of oxazolidinones. plos.org In these models, researchers can assess not only bacterial clearance but also the compound's effect on in vivo toxin production (e.g., PVL) and the host's inflammatory response by measuring cytokine levels in tissues. plos.orgfrontiersin.org These studies have helped validate that the inhibition of bacterial protein synthesis is a viable therapeutic strategy in a complex in vivo environment.

Leukemia Models: In the broader context of target validation, mouse models of leukemia have been used to test genetically encoded inhibitors (monobodies) against specific protein targets, demonstrating a survival benefit and validating the target in vivo before a chemical probe is fully developed. nih.gov This approach highlights the importance of in vivo validation for confirming the therapeutic potential of targeting a specific molecule or pathway.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Chemical Modifications of the Pibocin B Scaffold

Systematic chemical modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several key positions could be targeted for modification to probe the SAR. These include:

The Bromine Atom at C2: Halogen atoms can influence a molecule's electronic properties, lipophilicity, and metabolic stability. Replacing the bromine with other halogens (fluorine, chlorine, iodine) or with small alkyl or alkoxy groups would elucidate the role of this substituent in cytotoxic activity. Studies on other ergoline (B1233604) alkaloids have shown that modifications at this position can significantly alter receptor affinity and intrinsic activity.

The N-O-Methyl Group: This is a unique feature of this compound. Modifications such as demethylation to the N-hydroxyindole, or replacement of the methyl group with larger alkyl or acyl groups, would be crucial to understanding the contribution of this moiety to the compound's biological activity and stability.

The Methyl Group at N6: The nitrogen at position 6 is a common site for modification in ergoline alkaloids. Varying the substituent at this position can impact receptor binding and selectivity. Quaternization of the N6 nitrogen in other ergoline systems has been shown to dramatically reduce biological activity.

The Methyl Group at C8: The stereochemistry and nature of the substituent at C8 are known to be critical for the biological activity of many ergoline alkaloids. Modifications at this position could involve changing the alkyl group size or introducing functional groups capable of hydrogen bonding.

The D-ring Double Bond: Hydrogenation of the 9,10-double bond in other ergoline derivatives has been shown to alter potency and intrinsic activity at various receptors.

While a comprehensive library of this compound analogs with systematic modifications is not available in the literature, the following table outlines hypothetical modifications based on common strategies in medicinal chemistry.

Modification Site Type of Modification Potential Impact
C2-BromoReplacement with other halogens (F, Cl, I)Altered lipophilicity and electronic properties
C2-BromoReplacement with alkyl or alkoxy groupsSteric and electronic effects on binding
N1-O-MethylDemethylation to N-OHChanges in hydrogen bonding potential and stability
N1-O-MethylReplacement of methyl with larger alkyl groupsSteric hindrance and altered lipophilicity
N6-MethylVariation of alkyl substituent sizeImpact on receptor affinity and selectivity
N6-MethylQuaternizationPotential loss of activity
C8-MethylVariation of alkyl substituent sizeSteric effects on binding
C8-MethylIntroduction of polar functional groupsAltered solubility and hydrogen bonding
C9-C10 Double BondHydrogenationChanges in conformational flexibility and activity

This table represents potential modifications for SAR studies, as specific data for this compound analogs is not currently available.

Correlating Structural Modifications with Biological Activity Modulations

Without experimental data from a series of this compound analogs, it is not possible to definitively correlate specific structural modifications with changes in its cytotoxic activity. However, based on the broader class of ergoline alkaloids, some general trends can be anticipated.

In the context of cytotoxicity, the mechanism of action of this compound is not yet fully elucidated. If its cytotoxicity is mediated by a specific protein target, then modifications that affect key binding interactions (hydrogen bonds, hydrophobic interactions, etc.) will have a profound impact on activity. For instance, if the N-O-methyl group is involved in a critical hydrogen bond acceptance or a specific hydrophobic interaction, its removal or alteration would be expected to reduce potency.

The bromine atom at C2 likely influences the molecule's ability to penetrate cell membranes and may also be involved in specific interactions within a binding pocket. Its replacement could either enhance or diminish cytotoxic effects depending on the specific requirements of the target.

Identification of Key Pharmacophores and Structural Elements for Observed Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, based on its ergoline scaffold, a hypothetical pharmacophore for its cytotoxic activity might include:

Aromatic/Hydrophobic Region: The indole (B1671886) nucleus provides a large, flat hydrophobic surface that is a common feature in many bioactive molecules and is likely important for target recognition.

Basic Nitrogen Atom (N6): The tertiary amine at N6 is typically protonated at physiological pH, providing a key cationic interaction point with biological targets.

Hydrogen Bond Acceptor: The oxygen of the N-O-methyl group could act as a hydrogen bond acceptor, a feature that distinguishes this compound from many other ergoline alkaloids.

Specific Substituent Pattern: The presence and relative positions of the C2-bromo, N6-methyl, and C8-methyl groups contribute to the specific shape and electronic distribution of the molecule, which are likely critical for its activity.

The unique N-O-methylindole moiety is a particularly interesting structural element. It alters the electronic properties of the indole ring and introduces a potential new interaction point compared to a standard indole. This feature could be a key contributor to the specific biological activity profile of this compound.

Rational Design Principles for this compound Analogs with Modified Biological Profiles

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of the SAR. For this compound, several design principles could be applied to develop analogs with potentially enhanced cytotoxicity or improved selectivity.

Scaffold Hopping and Simplification: While the ergoline scaffold is a good starting point, it is complex to synthesize. Simpler scaffolds that maintain the key pharmacophoric features of this compound could be designed. This might involve synthesizing bicyclic or tricyclic structures that mimic the spatial arrangement of the key functional groups.

Bioisosteric Replacement: The bromine atom at C2 could be replaced with other groups of similar size and electronic properties (e.g., a trifluoromethyl group) to potentially improve metabolic stability or binding affinity.

Introduction of Additional Functional Groups: Adding functional groups that can form additional interactions with a putative target, such as hydrogen bond donors or acceptors, could enhance potency. These could be incorporated at less sensitive positions on the ergoline ring.

Modulation of Physicochemical Properties: The lipophilicity of this compound can be fine-tuned by modifying its substituents to improve its solubility and cell permeability, which could lead to an improved therapeutic index.

Computational Chemistry and Molecular Modeling in SAR Analysis

In the absence of extensive experimental data, computational chemistry and molecular modeling can provide valuable insights into the SAR of this compound. These methods can be used to:

Conformational Analysis: Determine the preferred three-dimensional shapes of this compound and its hypothetical analogs. This is important as the conformation of the molecule is critical for its interaction with biological targets.

Pharmacophore Modeling: Generate 3D pharmacophore models based on the structure of this compound. These models can then be used to virtually screen databases of existing compounds to identify other molecules with similar features that might also be active.

Molecular Docking: If a biological target for this compound is identified, molecular docking can be used to predict how this compound and its analogs bind to the target. This can provide a structural basis for understanding the observed SAR and can guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): If a dataset of this compound analogs and their corresponding biological activities were available, QSAR studies could be performed to develop mathematical models that correlate the structural features of the molecules with their activity. These models could then be used to predict the activity of newly designed analogs.

While no specific computational studies on this compound have been reported, such approaches would be invaluable in guiding the future exploration of its chemical space and in the rational design of more potent and selective cytotoxic agents.

Chemical Biology Applications and Research Tool Development

Pibocin B as a Chemical Probe for Interrogating Biological Processes

Chemical probes are selective and potent small molecules used to modulate the activity of a specific protein target, allowing researchers to investigate the role of that target in biological processes caymanchem.comchemicalprobes.org. This compound's documented antimicrobial and cytotoxic activities suggest it interacts with specific biological targets within microbial or mammalian cells nih.govpreprints.orgmdpi.com. Identifying these targets and understanding the mechanism of action is crucial for its development as a chemical probe ontosight.aicaymanchem.com.

Studies have shown this compound to exhibit antimicrobial activity against organisms such as Bacillus subtilis, Candida albicans, and Staphylococcus aureus. nih.gov It has also demonstrated cytotoxic effects against mouse Ehrlich carcinoma cells nih.govnih.govpreprints.orgmdpi.com. The moderate cytotoxic activity against mouse Ehrlich carcinoma cells, with an ED₅₀ value of 25 µg/mL, highlights its potential to interfere with cellular processes critical for cancer cell proliferation or survival nih.gov.

To be considered a robust chemical probe, this compound would need further characterization regarding its potency, selectivity for a particular target, and a well-defined mechanism of action caymanchem.com. Research is ongoing to better characterize the active principles of ascidian extracts, including those containing this compound, and to elucidate their mechanisms of action capes.gov.brresearchgate.net. Understanding how this compound interacts with specific enzymes, receptors, or other proteins is key to its application as a tool for dissecting biological pathways ontosight.ai.

Derivatization of this compound for Cellular Imaging and Target Engagement Studies

Derivatization of small molecules involves modifying their structure to incorporate functional groups that facilitate specific research applications, such as cellular imaging or studying target engagement researchgate.netnih.gov. For this compound, derivatization could involve adding fluorescent tags for visualization within cells or incorporating affinity tags for isolating and identifying its binding partners.

Cellular imaging techniques allow researchers to visualize the localization and dynamics of a compound within live or fixed cells researchgate.netnih.gov. By creating fluorescently labeled this compound derivatives, its uptake, distribution within different cellular compartments, and potential co-localization with specific organelles or proteins could be studied. This provides insights into how the compound enters cells and where it exerts its effects.

Target engagement studies aim to confirm that a small molecule interacts with its intended biological target within a cellular context researchgate.netnih.govnih.gov. Derivatization can play a key role here. For instance, incorporating a bioorthogonal handle (like an alkyne or azide) into this compound would allow for subsequent 클릭 화학 (click chemistry) reactions with reporter molecules (e.g., fluorescent dyes or biotin) after the compound has interacted with its cellular targets researchgate.netnih.gov. This approach, often combined with mass spectrometry-based proteomics, can help identify the proteins that this compound directly binds to researchgate.netnih.gov. Techniques like the Cellular Thermal Shift Assay (CETSA), which can be adapted for high-throughput measurements and retains subcellular localization information, are valuable for quantifying target engagement in living cells without modifying the target protein or the small molecule itself nih.gov.

While the provided search results discuss the potential of this compound and the general methods for derivatization and target engagement studies, specific detailed research findings on the derivatization of this compound itself for these precise applications were not extensively detailed within the provided snippets. However, the broader context of marine natural products and chemical biology suggests that such studies are a logical next step in understanding this compound's cellular interactions and identifying its molecular targets.

Integration into Chemical Genomics and Phenotypic Screening Platforms

Chemical genomics and phenotypic screening are powerful approaches used in chemical biology and drug discovery to identify bioactive compounds and their associated biological targets or pathways researchgate.netpharmaweek.comrsc.orgnih.gov. Integrating this compound into these platforms can help to systematically explore its biological effects and potential mechanisms of action.

Phenotypic screening involves testing libraries of compounds for their ability to induce a desired cellular or organismal phenotype, such as inhibiting cell growth, altering protein localization, or modulating a specific signaling pathway researchgate.netpharmaweek.comrsc.orgnih.gov. This compound's known antimicrobial and cytotoxic activities make it a candidate for inclusion in phenotypic screens aimed at discovering new anti-infective or anti-cancer agents nih.govpreprints.orgmdpi.com. By observing the specific phenotypes induced by this compound treatment in various cell lines or model organisms, researchers can gain clues about the biological processes it affects.

Chemical genomics often complements phenotypic screening by using genetic tools (like gene deletion or overexpression libraries) in conjunction with small molecules to identify the molecular targets responsible for the observed phenotypes researchgate.netrsc.org. If this compound elicits a particular phenotype in a phenotypic screen, testing it against a panel of genetic mutants could reveal genes or pathways that are either essential for its activity or that modulate cellular sensitivity to the compound researchgate.net. This can help to deconvolute the complex biological systems and pinpoint the protein targets of this compound nih.gov.

The integration of natural products like this compound into these screening platforms has contributed to the discovery of new bioactive molecules and research tools rsc.org. While specific data tables detailing this compound's performance in large-scale chemical genomics or phenotypic screens were not prominently featured in the provided search results, the context suggests that its known activities position it as a relevant compound for inclusion in such studies. Further research utilizing these platforms would be valuable in comprehensively mapping the biological space influenced by this compound.

Advanced Spectroscopic and Analytical Methodologies in Pibocin B Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique in the structural elucidation of Pibocin B. nih.govacs.org NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Studies on this compound utilized NMR data to establish its ergoline (B1233604) core structure and the positions of substituents, including the bromine atom, the methyl groups, and the distinctive N-O-methylindole moiety. nih.govacs.org Comparison of NMR data of this compound with that of related compounds, such as pibocin A and festuclavine, was instrumental in confirming its structure and assigning its stereochemistry. acs.org For instance, the N-OCH₃ group in this compound was observed to affect the chemical shifts of protons near the N-6 atom, providing spectroscopic evidence for this unusual functional group. acs.org

Mass Spectrometry Techniques (e.g., FAB MS, MALDI-TOF MS) for Molecular Characterization

Mass spectrometry (MS) techniques, specifically Fast Atom Bombardment Mass Spectrometry (FAB MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), have been employed for the molecular characterization of this compound. nih.govacs.org MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and structural fragments. FAB MS and MALDI-TOF MS were used to determine the molecular mass of this compound, supporting the proposed molecular formula. nih.govacs.org These techniques are valuable for analyzing natural products, including alkaloids, by providing accurate mass measurements and insights into their structural makeup. nih.govnih.govrcpath.org

Chromatographic-Mass Spectrometric Coupling for Metabolomic and Compound Profiling

While specific detailed studies on this compound using hyphenated techniques like LC-MS or GC-MS for metabolomic or compound profiling were not extensively highlighted in the search results, these methods are broadly applied in the analysis of marine natural products and complex biological extracts from sources like ascidians. researchgate.netmdpi.com LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for separating complex mixtures and identifying individual components based on their retention times and mass spectra. chromatographyonline.com GC-MS, combining gas chromatography with mass spectrometry, is similarly used for volatile and semi-volatile compounds. mdpi.comphcogj.comajol.info These coupled techniques are essential for profiling the diverse array of metabolites present in organisms like Eudistoma species, from which this compound was isolated, and can aid in the discovery and characterization of both known and novel compounds within these complex biological matrices. researchgate.netmdpi.comsemanticscholar.org While direct application to this compound profiling wasn't detailed, the broader context of marine natural product research indicates the relevance of these methods for comprehensive chemical analysis of the source organism.

X-ray Crystallography for Ligand-Target Complex Analysis (if applicable)

The primary literature on this compound focuses on its isolation and structural determination through NMR and MS, along with chemical correlations. nih.govacs.org X-ray crystallography was mentioned in the context of confirming the structure and stereochemistry of pibocin A, a related compound, which then aided in assigning the stereochemistry of this compound through chemical correlation (hydrogenation of both pibocins A and B yielded the same compound, festuclavine, whose structure and stereochemistry were established by X-ray diffraction). acs.orgresearchgate.net However, there is no indication in the provided search results of X-ray crystallography being directly applied to this compound itself, particularly for analyzing ligand-target complexes. Therefore, while X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their interactions, its direct application in the reported research specifically on this compound or its complexes does not appear to be applicable based on the available information. rpi.edunih.gov

Future Research Trajectories and Broader Academic Implications

Elucidation of Comprehensive Biosynthetic Pathways and Enabling Biotechnological Production

Understanding the complete biosynthetic pathway of Pibocin B is a critical area for future research. While this compound was isolated from the ascidian Eudistoma sp., many bioactive natural products from marine ascidians are produced by symbiotic bacteria rather than the ascidian itself. nih.govnih.gov Definitive identification of the producing organism, whether it is the ascidian or a symbiont, is crucial. Elucidating the genes and enzymes involved in the biosynthesis of the unique N-O-methylindole group and the ergoline (B1233604) core would enable the potential for biotechnological production. nih.gov This could involve identifying and functionally expressing the relevant biosynthetic genes in a heterologous host like E. coli. nih.gov Such efforts would not only provide a sustainable source of this compound but also open avenues for creating structural analogs through engineered biosynthesis.

Exploration of Undiscovered this compound Analogs from Natural Sources

Given that this compound is a marine natural product, there is potential for the discovery of novel analogs from its original source, Eudistoma species, or other marine organisms. nih.govontosight.aisemanticscholar.org Marine environments are known for their chemical diversity, and ascidians, in particular, are a rich source of bioactive secondary metabolites, including alkaloids. nih.govnih.gov Future research could involve more extensive collection and screening of Eudistoma species and other tunicates from various geographical locations to isolate and characterize new this compound analogs. nih.gov Exploring associated symbiotic microorganisms from these organisms could also lead to the discovery of novel related compounds. nih.govnih.gov The identification of new analogs could reveal variations in structure-activity relationships, providing insights into the key features responsible for this compound's biological effects and potentially yielding compounds with improved or different activities.

Development of Advanced Synthetic Routes for Scalable Research-Grade Production

The development of efficient and scalable synthetic routes for this compound is essential to support extensive research into its biological activities and potential applications. Current research highlights various strategies for synthesizing indole (B1671886) derivatives and ergot alkaloids, the structural class to which this compound belongs. mdpi.comrsc.orgairitilibrary.comresearchgate.net Future synthetic efforts could focus on developing more convergent and stereoselective routes to access this compound and its analogs. researchgate.net This could involve exploring novel catalytic methods, such as palladium-catalyzed cyclizations or cascade reactions, which have shown promise in the synthesis of related indole alkaloids. rsc.orgairitilibrary.comresearchgate.net Developing scalable synthetic methodologies would ensure a consistent and sufficient supply of high-purity this compound for detailed mechanistic studies, in vitro and in vivo testing, and potential preclinical development.

Expanding the Mechanistic Understanding of this compound's Biological Effects as a Tool Compound

While this compound has shown antimicrobial and cytotoxic activities, a comprehensive understanding of its molecular mechanism of action is still needed. acs.orgmdpi.comnih.govnih.gov Future research should focus on identifying the specific biological targets with which this compound interacts. ontosight.aisigmaaldrich.comox.ac.uk This could involve a range of techniques, including target identification studies using chemical proteomics, biochemical assays, and cell-based experiments. humanbehaviourchange.org Understanding the precise molecular pathways modulated by this compound will be crucial for interpreting its observed biological effects and for determining its potential as a tool compound in fundamental biological research. As a tool compound, this compound could be used to selectively perturb specific biological processes, providing insights into cellular functions and disease mechanisms. nih.gova-star.edu.sg

This compound as a Lead for Chemical Probe Development in Fundamental Biology

This compound's unique structure and observed biological activities make it a promising lead compound for the development of chemical probes. ontosight.aihumanbehaviourchange.orgnih.govnih.gov Chemical probes are small molecules used to selectively modulate the function of specific biological targets, aiding in the understanding of biological processes. humanbehaviourchange.orgnih.gov Future research could involve the design and synthesis of this compound-based chemical probes by incorporating functional groups suitable for target engagement studies, such as photoaffinity labels or क्लिक chemistry handles. humanbehaviourchange.org These probes could then be used to profile protein interactions, visualize target localization, or study the dynamics of the pathways influenced by this compound. humanbehaviourchange.orgmdpi.com Developing this compound as a chemical probe would significantly enhance its utility as a research tool in fundamental biology, enabling more detailed investigations into its biological roles and the functions of its targets.

Q & A

Q. Table 1. Key Pharmacokinetic Parameters for this compound (Hypothetical Data)

ParameterIn Vitro ValueIn Vivo (Rat)Method UsedReference ID
Half-life (t₁/₂)6.2 h4.8 hLC-MS/MS
Bioavailability85%62%Plasma AUC

Q. Table 2. Common Pitfalls in this compound Research

PitfallSolutionEvidence ID
Inconsistent dosingUse calibrated syringes; pre-test in pilot studies
Poor assay sensitivityInclude internal controls; validate with EC₅₀ standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.